molecular formula C16H23NO2 B5325733 N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide

N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide

Cat. No. B5325733
M. Wt: 261.36 g/mol
InChI Key: RENUTNXJNRGXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide, commonly known as Mecamylamine, is a potent non-selective nicotinic acetylcholine receptor antagonist. It is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. Mecamylamine has been found to have a wide range of pharmacological effects, making it a promising drug candidate for future research.

Mechanism of Action

Mecamylamine works by blocking the binding of acetylcholine to nicotinic receptors in the central and peripheral nervous system. This leads to a decrease in the release of dopamine, which is responsible for the rewarding effects of nicotine. Mecamylamine has also been found to inhibit the release of norepinephrine, which is responsible for the sympathetic nervous system's response to stress.
Biochemical and Physiological Effects:
Mecamylamine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure by inhibiting the sympathetic nervous system's response to stress. Mecamylamine has also been found to reduce the release of dopamine, which is responsible for the rewarding effects of nicotine. This makes it a potential treatment for nicotine addiction.

Advantages and Limitations for Lab Experiments

Mecamylamine has several advantages for lab experiments. It has a well-understood mechanism of action, making it easier to study its effects on the body. Mecamylamine is also readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of Mecamylamine is that it has a short half-life, making it difficult to study its long-term effects on the body.

Future Directions

There are several future directions for Mecamylamine research. One potential direction is to study its effects on Alzheimer's disease and Parkinson's disease. Mecamylamine has been found to inhibit the release of dopamine, which is responsible for the motor symptoms of Parkinson's disease. Another potential direction is to study its effects on schizophrenia. Mecamylamine has been found to reduce the release of dopamine, which is thought to be responsible for the positive symptoms of schizophrenia. Overall, Mecamylamine has a wide range of potential applications in both the medical and scientific fields, making it a promising drug candidate for future research.

Synthesis Methods

Mecamylamine can be synthesized through a multi-step process involving the reaction of 2-methylphenol with ethylene oxide, followed by the reaction of the resulting product with cyclohexyl isocyanate. The final step involves the amidation of the resulting compound with ethylenediamine. The overall yield of the synthesis process is approximately 40%.

Scientific Research Applications

Mecamylamine has been extensively studied for its potential use in treating various medical conditions. It has been found to be effective in treating hypertension, nicotine addiction, and other psychiatric disorders. Mecamylamine has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13-7-5-6-10-15(13)19-12-11-17-16(18)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENUTNXJNRGXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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